Hydroxyzine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/

Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/

9.14e-02 g/L

Synonyms

Canonical SMILES

COVID-19 Treatment

Scientific Field: Medical Science, Virology

Application Summary: Hydroxyzine has been studied for its potential usefulness in treating patients hospitalized for COVID-19.

Methods of Application: The study was an observational study conducted on patients hospitalized for COVID-19.

Results: The hypothesis was that hydroxyzine could be beneficial in reducing mortality in inpatients with COVID-19.

Topical Delivery

Scientific Field: Pharmaceutical Science

Application Summary: Hydroxyzine Hydrochloride has been evaluated for topical delivery using a Microsponge Delivery System.

Methods of Application: Eudragit RS-100 microsponges of the drug were prepared by the oil in an oil emulsion solvent diffusion method using acetone as dispersing solvent and liquid paraffin as the continuous medium.

Results: Microsponges of nearly 98% encapsulation efficiency and 60–70% porosity were produced.

Treatment of Anxiety and Pruritus

Scientific Field: Psychiatry, Dermatology

Application Summary: Hydroxyzine, a histamine‐1 receptor antagonist, is FDA‐approved for the treatment of anxiety, pruritus, urticaria, and adjunctive peripartum management.

Methods of Application: The drug is typically administered orally for these conditions.

Treatment of Insomnia

Scientific Field: Psychiatry, Sleep Medicine

Application Summary: Hydroxyzine has been used in the treatment of insomnia.

Methods of Application: The drug is typically administered orally for this condition.

Chronic Pruritus

Scientific Field: Dermatology

Application Summary: Hydroxyzine Hydrochloride has been used in the management of patients with chronic pruritus.

Results: There was significant improvement from baseline in the Dermatology Quality of Life Index (DLQI) scores and 5-D itch scores at 2, 4, 8 and 12 weeks.

Antiviral Activity

Scientific Field: Virology

Application Summary: Hydroxyzine has been studied for its potential antiviral activity.

COVID-19 Prophylaxis

Application Summary: Hydroxyzine has been suggested for use as post-exposure prophylaxis for individuals at high risk for severe COVID-19 due to its antiviral activity.

Methods of Application: The study suggests the need for double-blind placebo-controlled randomized clinical trials of hydroxyzine for COVID-19.

Treatment of Sleep Disorders

Application Summary: Hydroxyzine has been used in the treatment of sleep disorders.

Methods of Application: The drug is typically administered orally for this condition.

Results: Mixed efficacy was demonstrated in the sleep measures of sleep onset, sleep maintenance, and sleep quality.

Use in Preschool Children

Scientific Field: Pediatrics, Psychiatry

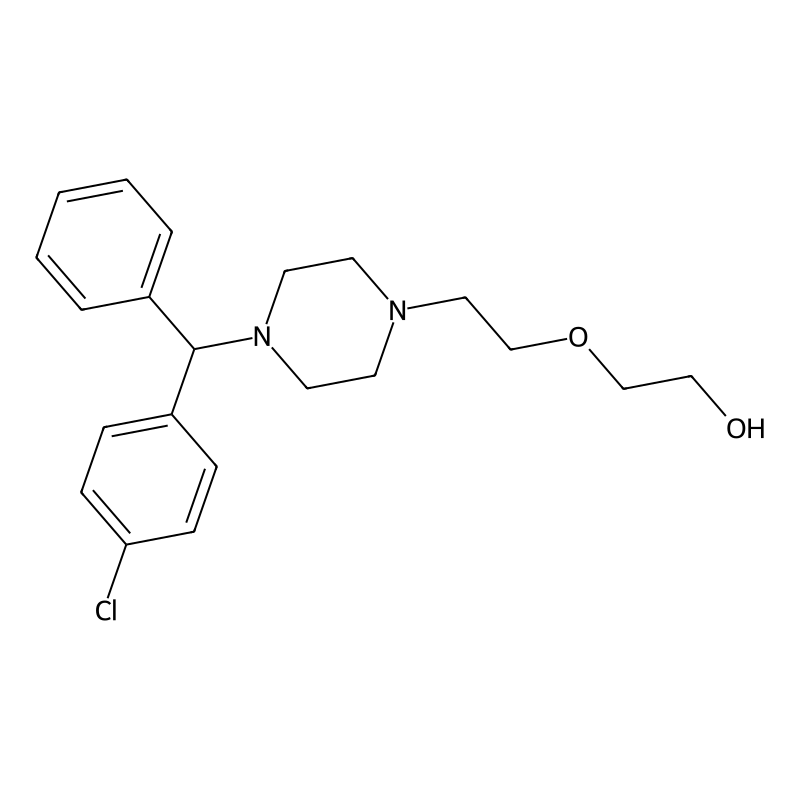

Hydroxyzine is a first-generation antihistamine belonging to the piperazine class of compounds. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 374.9 g/mol. Hydroxyzine is primarily available in two salt forms: hydroxyzine dihydrochloride and hydroxyzine pamoate, with the former being more commonly used in clinical settings. This compound is utilized for its antihistaminic, anxiolytic, sedative, and antiemetic properties, making it effective in treating various conditions such as anxiety, allergic reactions, and nausea .

Hydroxyzine undergoes metabolic transformations primarily in the liver, where it is converted into its active metabolite, cetirizine, through oxidation processes mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. This conversion involves the oxidation of the alcohol moiety to a carboxylic acid. The metabolic pathways of hydroxyzine lead to the production of several other metabolites, although their specific structures and biological activities remain less well-defined .

The primary mechanism of action of hydroxyzine is its antagonism of the histamine H1 receptor, which plays a crucial role in mediating allergic responses. Hydroxyzine effectively crosses the blood-brain barrier, exerting central nervous system effects that include sedation and anxiolysis. Studies have shown that significant occupancy of H1 receptors in the brain correlates with increased sedation levels . Additionally, hydroxyzine exhibits antimuscarinic activity and can inhibit acid sphingomyelinase, contributing to its diverse pharmacological profile .

Hydroxyzine can be synthesized through a multi-step process involving alkylation reactions. A common synthesis route includes the alkylation of 1-(4-chlorobenzhydryl)piperazine with 2-(2-hydroxyethoxy)ethyl chloride. This method results in the formation of hydroxyzine as a product with high purity and yield . The synthesis is typically performed under controlled conditions to ensure optimal reaction rates and minimize by-products.

Hydroxyzine has a wide array of clinical applications:

- Anxiety Management: It is often prescribed for short-term relief of anxiety and tension.

- Allergic Reactions: Hydroxyzine is effective in treating symptoms associated with allergic skin reactions such as hives and contact dermatitis.

- Sedation: It is commonly used as a sedative before and after surgical procedures.

- Antiemetic: Hydroxyzine can help prevent nausea and vomiting associated with various medical treatments.

- Pruritus Relief: It is utilized to alleviate itching related to dermatological conditions .

Hydroxyzine may interact with other medications, leading to enhanced sedative effects or altered pharmacokinetics. Notably, it can potentiate the effects of narcotic analgesics and other central nervous system depressants, increasing the risk of sedation and respiratory depression. Caution is advised when co-administering hydroxyzine with alcohol or other sedatives due to these potential interactions .

Hydroxyzine shares similarities with several other antihistamines and anxiolytics but possesses unique characteristics that distinguish it from these compounds. Below are some comparable compounds:

| Compound | Class | Unique Features |

|---|---|---|

| Cetirizine | Second-generation antihistamine | Less sedating than hydroxyzine; primarily used for allergies |

| Diphenhydramine | First-generation antihistamine | More sedating; commonly used for sleep aid |

| Meclizine | First-generation antihistamine | Primarily used for motion sickness |

| Promethazine | First-generation antihistamine | Strong antiemetic properties; used for nausea |

Hydroxyzine's unique combination of sedative properties, efficacy against anxiety, and ability to treat allergic reactions sets it apart from these similar compounds. Its effectiveness in managing both physical symptoms (like itching) and psychological conditions (like anxiety) makes it a versatile therapeutic agent .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.7

Appearance

Melting Point

190 °C

Storage

UNII

Related CAS

2192-20-3 (di-hydrochloride)

68-88-2 (Parent)

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): The efficacy of antihistamines for the treatment of pruritus is highly variable. The most commonly used antihistamines include hydroxyzine hydrochloride ...

MEDICATION (VET): In chronic urticaria, antihistamines such as hydroxyzine may be useful ... in horses ... .

Hydroxyzine has also been used for the management of agitation caused by acute alcohol withdrawal; to reduce opiate analgesic dosage; to control motion sickness; and to control nausea and vomiting of various etiologies (e.g., postoperative). /Included in US product label/

Hydroxyzine is used for the symptomatic management of anxiety and tension associated with psychoneuroses and as an adjunct in patients with organic disease states who have associated anxiety; for the management of pruritus caused by allergic conditions such as chronic urticaria or atopic or contact dermatoses, and in histamine-mediated pruritus; and for its sedative effects before and after general anesthesia. The efficacy of hydroxyzine as an anxiolytic agent during long-term administration (i.e., longer than 4 months) has not been established; most clinicians believe that benzodiazepines, barbiturates, and meprobamate are more effective than hydroxyzine for anxiety. Patients with a history of long-term therapy with hydroxyzine should be evaluated periodically to determine the efficacy and need for further treatment. Hydroxyzine should not be used as the sole agent for the treatment of depression or psychoses. /Included in US product label/

Pharmacology

Hydroxyzine is a piperazine derivative with antihistamine, antiemetic, and anxiolytic properties. Hydroxyzine's antihistaminic effect is due to its metabolite, cetirizine, a potent H1 receptor antagonist and selective inhibitor of peripheral H1 receptors. This agent competes with histamine for binding at H1-receptor sites on the effector cell surface. The sedative properties of hydroxyzine occur as a result of suppression of certain subcortical regions of the brain. Secondary to its central anticholinergic actions, hydroxyzine may be effective as an antiemetic.

Hydroxyzine Hydrochloride is the hydrochloride salt form of hydroxyzine, a piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic and anti-anxiety properties. Hydroxyzine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. In addition, hydroxyzine hydrochloride crosses the blood-brain barrier and acts on the histamine H1-receptors in the central nervous system. (NCI05)

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BB - Diphenylmethane derivatives

N05BB01 - Hydroxyzine

Mechanism of Action

Hydroxyzine does not appear to increase gastric secretions or acidity, and usually has mild antisecretory effects. The antispasmodic activity of hydroxyzine is apparently mediated through interference with the mechanism that responds to spasmogenic agents such as acetylcholine, histamine, and serotonin.

Hydroxyzine has CNS depressant, anticholinergic, antispasmodic, and local anesthetic activity, in addition to antihistaminic effects. The drug also has sedative and antiemetic activity. The sedative and tranquilizing effects of hydroxyzine are thought to result principally from suppression of activity at subcortical levels of the CNS; the drug does not have cortical depressant activity. The precise mechanism of antiemetic and antimotion sickness actions of hydroxyzine are unclear, but appear to result, at least in part, from its central anticholinergic and CNS depressant properties.

The effects of the drug hydroxyzine on the activities of the rat liver monoamine oxidases (EC 1.4.3.6; MAO) and the membrane-bound and soluble forms of bovine semicarbazide-sensitive amine oxidase (EC 1.4.3.6; SSAO) were studied. Hydroxyzine was found to be a competitive inhibitor of MAO-B (Ki - 38 microM), whereas it had a low potency towards MAO-A (IC50 > 630 microM). Although it was a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 microM), it was a weak inhibitor of the membrane-bound form of the enzyme from bovine lung (IC50 approximately 1 mM). These findings extend our knowledge of the drug binding capabilities of the amine oxidases and suggest that these interactions may contribute to the complex actions of this drug.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Impurities

decloxizine

Other CAS

Absorption Distribution and Excretion

Approximately 70% of hydroxyzine's active metabolite, cetirizine, is excreted unchanged in the urine. The precise extent of renal and fecal excretion in humans has not been determined.

The mean volume of distribution is 16.0 ± 3.0 L/kg. Higher concentrations are found in the skin than in the plasma.

Clearance of hydroxyzine has been reported to be 31.1 ± 11.1 mL/min/kg in children and 9.8 ± 3.3 mL/min/kg in adults.

It is not known if hydroxyzine crosses the placenta or is distributed into milk.

Distribution of hydroxyzine into human body tissues and fluids has not been fully characterized. Following administration of hydroxyzine in animals, the drug is widely distributed into most body tissues and fluids with highest concentrations in the liver, lungs, spleen, kidneys, and adipose tissue. The drug is also distributed into bile in animals.

Hydroxyzine is rapidly absorbed from the GI tract following oral administration.

The distribution into cerebrospinal fluid of 4 structurally similar antihistamines, chlorcyclizine hydrochloride, chlorpheniramine maleate, hydroxyzine hydrochloride (hydroxyzine dihydrochloride), and triprolidine hydrochloride, was studied in Sprague-Dawley rats after the administration of intranasal solutions or intra-arterial injections of solutions of each of the antihistamines; drug concentrations were measured in plasma and cerebrospinal fluid (CSF). Doses of 15.4, 13.3, 8.7, and 16.5 mumol/kg of chlorcyclizine, chlorpheniramine, hydroxyzine, and triprolidine, respectively, were administered. Hydroxyzine plasma and CSF concentrations were significantly greater than most of the other antihistamines. Also, hydroxyzine showed the most rapid absorption into plasma following intranasal administration, and its CSF Cmax values were significantly higher after intranasal administration compared to intra-arterial administration. The ratios of AUC (0-180 min) values for intranasal:intra-arterial administration in CSF and plasma for hydroxyzine were 4 and 0.42 and for triprolidine, the only other antihistamine with measurable CSF concentrations, were 0.54 and 0.66, respectively.

For more Absorption, Distribution and Excretion (Complete) data for HYDROXYZINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Pharmacokinetic parameters of hydroxyzine and its active metabolite cetirizine were determined after oral and intravenous administration of 2 mg kg(-1) of hydroxyzine to six healthy dogs. Plasma drug levels were determined with high-pressure liquid chromatography. Pharmacodynamic studies evaluated the suppressive effect on histamine and anticanine IgE-mediated cutaneous wheal formation. Pharmacokinetic and pharmacodynamic correlations were determined with computer modelling. The mean systemic availability of oral hydroxyzine was 72%. Hydroxyzine was rapidly converted to cetirizine regardless of the route of administration. The mean area-under-the-curve was eight and ten times higher for cetirizine than hydroxyzine after intravenous and oral dosing, respectively. After oral administration of hydroxyzine, the mean peak concentration of cetirizine was approximately 2.2 ug mL(-1) and that of hydroxyzine 0.16 ug mL(-1). The terminal half-life for cetirizine varied between 10 and 11 hr after intravenous and oral administration of hydroxyzine. A sigmoidal relationship was fit to the data comparing cetirizine plasma concentration to wheal suppression. Maximum inhibition (82% and 69% for histamine and anticanine IgE-mediated skin reactions, respectively) was observed during the first 8 hr, which correlated with a plasma concentration of cetirizine greater than 1.5 ug mL(-1). Pharmacological modelling suggested that increasing either hydroxyzine dosages or frequencies of administration would not result in histamine inhibition superior to that obtained with twice daily hydroxyzine at 2 mg kg(-1). In conclusion, there was rapid conversion of hydroxyzine to cetirizine. The reduction of wheal formation appeared almost entirely due to cetirizine. Pharmacodynamic modelling predicted that maximal antihistamine effect would occur with twice daily oral administration of hydroxyzine at 2 mg kg(-1).

Although the exact metabolic fate of hydroxyzine is not clearly established, it appears that the drug is completely metabolized, principally in the liver. In animals, hydroxyzine and its metabolites are excreted in feces via biliary elimination. The carboxylic acid metabolite of hydroxyzine, cetirizine, is a long-acting antihistamine.

Hepatic Half Life: 20 to 25 hours

Associated Chemicals

Hydroxyzine pamoate; 10246-75-0

Cetirizine (metabolite of Hydroxyzine); 83881-51-0

Wikipedia

Bromo-DragonFLY

Drug Warnings

The most frequent adverse effects of hydroxyzine are drowsiness and dry mouth. Drowsiness usually diminishes with continued therapy or reduction in dosage. Other less frequent adverse nervous system effects of hydroxyzine include dizziness, ataxia, weakness, slurred speech, headache, agitation, and increased anxiety. Involuntary motor activity, including tremor and seizures, has occurred rarely, usually in patients receiving higher than recommended dosages of the drug.

Patients should be warned that hydroxyzine may impair their ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle).

Because of the risk of adverse local effects, which may be severe (e.g., gangrene, thrombosis), IM administration of hydroxyzine should be performed with caution to avoid extravasation or inadvertent subcutaneous, IV, or intra-arterial injection.

For more Drug Warnings (Complete) data for HYDROXYZINE (11 total), please visit the HSDB record page.

Biological Half Life

Hydroxyzine, a potent H1-receptor antagonist often used for relief of pruritus in patients with hepatic dysfunction, was studied in eight patients, mean age 53.4 +/- SD 11.2 years, with primary biliary cirrhosis. The patients ingested a single dose of hydroxyzine, 0.7 mg/kg (mean dose 43.9 +/- 6.6 mg). Before the dose, then hourly for 6 hours, every 2 hours from 6-12 hours, at 24 hours, and every 24 hours for 6 days, serum hydroxyzine and cetirizine were measured and an intradermal injection of 0.01 mL of a 0.1 mg/mL solution of histamine phosphate was performed. ... The mean serum elimination half-life of hydroxyzine was 36.6 +/- 13.1 hours, and the mean serum elimination half-life of cetirizine was 25.0 +/- 8.2 hours. ...

... The pharmacokinetics and antipruritic effects of hydroxyzine hydrochloride in 12 children, mean age 6.1 +/- 4.6 years, with severe atopic dermatitis /were examined/. After a single 0.7 mg/kg orally administered dose of the drug, ... . The mean elimination half-life was 7.1 +/- 2.3 hours, ... .

... The changes in serum half-life values and clearance rates in dogs who were administered hydroxyzine, 0.7 mg/kg, intramuscularly, daily, for 150 days /were studied/. Pharmacokinetic studies were performed on the first day of drug administration, and on days 30, 60, 90, 120, and 150. The mean serum half-life value on day 30, 60, and 120 was significantly longer (p less than 0.05) than that of 2.4 +/- 0.3 hours obtained on day 1. ...

... The pharmacokinetics and the suppression of histamine-induced wheals, flares, and pruritus in the skin after administration of the histamine H1 antagonist hydroxyzine to seven healthy adults /were studied/. After a single oral dose of hydroxyzine, 0.7 mg/kg (mean dose 39.0 +/- 5.4 mg), ... The mean elimination half-life calculated from the terminal linear portion of the serum hydroxyzine concentration vs. time curve was 20.0 +/- 4.1 hr. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

By condensing p-chlorobenzhydryl chloride with n-[2-(2-hydroxyethoxy)ethyl]piperazine. Conversion to hydrochloride may be effected by dissolving base in double molar quantity of hydrochloric acid and evaporating soln to dryness. /Hydroxyzine hydrochloride/

Analytic Laboratory Methods

Analyte: hydroxyzine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 230 nm with comparison to standards /Hydroxyzine hydrochloride/

Analyte: hydroxyzine hydrochloride; matrix: chemical identification; procedure: reaction with nitric acid and silver nitrate; preciptate insoluble in nitric acid but soluble in ammonium hydroxide /Hydroxyzine hydrochloride/

Analyte: hydroxyzine hydrochloride; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 230 nm and comparison to standards /Hydroxyzine hydrochloride/

For more Analytic Laboratory Methods (Complete) data for HYDROXYZINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: hydroxyzine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 229 nm; limit of detection: 3 ng/mL

Analyte: hydroxyzine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with UV detection at 200.5 nm

Storage Conditions

Interactions

Additive anticholinergic effects may occur when hydroxyzine is administered concomitantly with other anticholinergic agents.

Hydroxyzine may be additive with, or may potentiate the action of, other CNS depressants such as opiates or other analgesics, barbiturates or other sedatives, anesthetics, or alcohol. When hydroxyzine is used concomitantly with other CNS depressants, caution should be used to avoid excessive sedation, and the manufacturers recommend that dosage of the CNS depressant be reduced by up to 50%.

Mechanism of a rise of blood hydroxyzine concentrations due to ethanol administration was investigated used rabbits. When 10 mg/kg hydroxyzine dihydrochloride were orally administered together with 10 mL/kg of 1 to 15% ethanol solution, blood hydroxyzine concentrations rised in all rabbits given ethanol solution more than 10%. When 10 mL/kg of 15% ethanol solution were orally administered at 1, 2 or 3 hours before oral administration of hydroxyzine, blood hydroxyzine concentrations rised markedly in all cases. Blood hydroxyzine concentrations rised little or a little when hydroxyzine were orally administered immediately after intravenous administration of 5 mL/kg of 20% ethanol solution. It was considered that the main mechanism of a rise of blood hydroxyzine concentration was not metabolic interaction between hydroxyzine and ethanol, but an enhancement of intestinal absorption of hydroxyzine due to ethanol. It was also found that hydroxyzine in blood distributed rapidly into bodily tissues.

Dates

Altamura AC, Moliterno D, Paletta S, Maffini M, Mauri MC, Bareggi S: Understanding the pharmacokinetics of anxiolytic drugs. Expert Opin Drug Metab Toxicol. 2013 Apr;9(4):423-40. doi: 10.1517/17425255.2013.759209. Epub 2013 Jan 21. [PMID:23330992]

Simons KJ, Watson WT, Chen XY, Simons FE: Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. Clin Pharmacol Ther. 1989 Jan;45(1):9-14. doi: 10.1038/clpt.1989.2. [PMID:2562944]

Lee BH, Lee SH, Chu D, Hyun JW, Choe H, Choi BH, Jo SH: Effects of the histamine H(1) receptor antagonist hydroxyzine on hERG K(+) channels and cardiac action potential duration. Acta Pharmacol Sin. 2011 Sep;32(9):1128-37. doi: 10.1038/aps.2011.66. [PMID:21892192]

Crowe A, Wright C: The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers. Xenobiotica. 2012 Jun;42(6):538-49. doi: 10.3109/00498254.2011.643256. Epub 2011 Dec 22. [PMID:22188412]

Paton DM, Webster DR: Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1985 Nov-Dec;10(6):477-97. [PMID:2866055]

Fouda HG, Hobbs DC, Stambaugh JE: Sensitive assay for determination of hydroxyzine in plasma and its human pharmacokinetics. J Pharm Sci. 1979 Nov;68(11):1456-8. doi: 10.1002/jps.2600681134. [PMID:512901]

Martinez-Gomez MA, Villanueva-Camanas RM, Sagrado S, Medina-Hernandez MJ: Evaluation of enantioselective binding of antihistamines to human serum albumin by ACE. Electrophoresis. 2007 Aug;28(15):2635-43. doi: 10.1002/elps.200600742. [PMID:17605150]

Simons FE, Simons KJ, Frith EM: The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine. J Allergy Clin Immunol. 1984 Jan;73(1 Pt 1):69-75. doi: 10.1016/0091-6749(84)90486-x. [PMID:6141198]

Schlit AF, Delaunois A, Colomar A, Claudio B, Cariolato L, Boev R, Valentin JP, Peters C, Sloan VS, Bentz JWG: Risk of QT prolongation and torsade de pointes associated with exposure to hydroxyzine: re-evaluation of an established drug. Pharmacol Res Perspect. 2017 Apr 21;5(3):e00309. doi: 10.1002/prp2.309. eCollection 2017 Jun. [PMID:28480041]

Devillier P, Roche N, Faisy C: Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. Clin Pharmacokinet. 2008;47(4):217-30. [PMID:18336052]

Sawantdesai NS, Kale PP, Savai J: Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice. J Basic Clin Pharm. 2016 Sep;7(4):97-104. doi: 10.4103/0976-0105.189429. [PMID:27999468]

Gengo FM, Dabronzo J, Yurchak A, Love S, Miller JK: The relative antihistaminic and psychomotor effects of hydroxyzine and cetirizine. Clin Pharmacol Ther. 1987 Sep;42(3):265-72. doi: 10.1038/clpt.1987.145. [PMID:2887328]

How drugs act: General principles. (2020). In Rang and Dale's Pharmacology (9th ed.). Edinburgh: Elsevier.

Health Canada Product Monograph: Hydroxyzine HCl oral capsules

CaymanChem: Hydroxyzine MSDS

FDA Approved Drug Products: Hydroxyzine HCl oral tablets

FDA Approved Drug Products: Vistaril (hydroxyzine pamoate)

FDA Approved Drug Products: VISTARIL (hydroxyzine pamoate) capsules and suspension

DailyMed: hydroxyzine hydrochloride injection